Product packaging for 5''-methoxyhydnocarpin-D(Cat. No.:)

5''-methoxyhydnocarpin-D

Cat. No.: B1252966
M. Wt: 494.4 g/mol
InChI Key: XBXVVTMNRUIPIX-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5''-Methoxyhydnocarpin-D (5′-MHC) is a naturally occurring flavonolignan identified in several plant species, including those from the Berberis genus . This compound is of significant research interest due to its potent role as a specific inhibitor of bacterial multidrug resistance (MDR) efflux pumps . It exhibits no intrinsic antimicrobial activity on its own but functions as a powerful synergist by disabling a key bacterial resistance mechanism . The primary mechanism of action of this compound is the inhibition of the NorA MDR pump in Staphylococcus aureus , a major human pathogen . By binding to this transmembrane efflux protein, it prevents the active extrusion of a broad spectrum of antimicrobial substrates, leading to a marked increase in their intracellular concentration and efficacy . Research demonstrates that this compound completely inhibits the efflux of compounds like berberine and ethidium bromide from bacterial cells and strongly potentiates the action of norfloxacin and other antibiotics against S. aureus . This compound is an amphipathic weak acid, which distinguishes it from the cationic substrates of NorA and suggests a unique, non-competitive inhibitory interaction with the pump . Its specific activity against microbial MDR pumps, coupled with its structural characteristics, makes this compound an invaluable pharmacological tool for studying efflux mechanisms and for developing novel combination therapies to overcome multidrug resistance in bacterial infections . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O10 B1252966 5''-methoxyhydnocarpin-D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

InChI

InChI=1S/C26H22O10/c1-32-21-6-13(7-22(33-2)25(21)31)26-23(11-27)34-17-4-3-12(5-19(17)36-26)18-10-16(30)24-15(29)8-14(28)9-20(24)35-18/h3-10,23,26-29,31H,11H2,1-2H3/t23-,26-/m1/s1

InChI Key

XBXVVTMNRUIPIX-ZEQKJWHPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Origin of Product

United States

Isolation and Characterization of 5 Methoxyhydnocarpin D from Biological Sources

Botanical Origins and Distribution of 5''-Methoxyhydnocarpin-D

This compound has been notably isolated from several species of the genus Berberis. nih.govmicrobiologyresearch.org Researchers successfully isolated this flavonolignan from the leaves of Berberis fremontii, Berberis repens, and Berberis aquifolium. microbiologyresearch.orgnih.govacs.org The isolation process was often achieved through bioactivity-directed fractionation of chloroform (B151607) extracts from the plant leaves. acs.orgresearchgate.net In these studies, the fractions were tested for their ability to inhibit multidrug resistance (MDR) pumps in bacteria such as Staphylococcus aureus. nih.govacs.org This method led to the identification of this compound as a potent MDR pump inhibitor, even though it possesses no antibacterial activity on its own. microbiologyresearch.orgrsc.org It was found alongside another active compound, pheophorbide A. nih.govnih.govresearchgate.net

The compound has also been reported in Hydnocarpus wightianus, a tree known for producing chaulmoogra oil. wikipedia.org The oil from the seeds of this plant, which is synonymous with Hydnocarpus pentandrus, is known to contain 5'-methoxyhydnocarpin.

More recently, this compound has been identified in Cassia alata (also known as Senna alata) using modern analytical and computational techniques. horizonepublishing.com High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) analysis of a methanolic extract of the plant indicated the presence of the compound. horizonepublishing.com Following this, computational molecular docking studies were employed to analyze its potential bioactivity, revealing a strong binding affinity to the α-glucosidase enzyme. horizonepublishing.com This identification through in silico methods highlights the power of combining advanced analytical chemistry with computational biology to screen for bioactive compounds in medicinal plants. horizonepublishing.comresearchgate.net

Table 1: Botanical Sources of this compound

Botanical Species Plant Part Method of Identification
Berberis fremontii Leaves Bioactivity-directed fractionation, Chromatographic and Spectroscopic analysis microbiologyresearch.orgacs.orgrsc.org
Berberis repens Leaves Bioactivity-directed fractionation, Chromatographic and Spectroscopic analysis microbiologyresearch.orgnih.govacs.org
Berberis aquifolium Leaves Bioactivity-directed fractionation, Chromatographic and Spectroscopic analysis microbiologyresearch.orgnih.govacs.org
Hydnocarpus wightianus Seeds (Oil) Chemical analysis wikipedia.org
Cassia alata Not Specified HR-LCMS and Molecular Docking horizonepublishing.comresearchgate.net
Lonicerae Japonicae Flos Not Specified Chromatographic and Spectroscopic analysis nih.gov

Presence in Hydnocarpus wightianus

Advanced Chromatographic and Spectroscopic Methodologies for Isolation and Elucidation

The precise identification and structural confirmation of this compound rely on a combination of sophisticated chromatographic separation techniques and advanced spectroscopic analysis.

High-resolution mass spectrometry (HRMS) has been crucial in determining the elemental composition and molecular weight of this compound. researchgate.net High-resolution Fast Atom Bombardment Mass Spectrometry (FABMS) analysis established its molecular formula as C₂₆H₂₂O₁₀. researchgate.net In studies on Cassia alata, HR-LCMS was used to identify the compound within a complex plant extract. horizonepublishing.com Furthermore, detailed mass spectrometry analysis can reveal characteristic fragmentation patterns that provide clues to the compound's structure, such as the identification of its flavonoid moiety. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of complex natural products like this compound. sci-hub.selibretexts.org Both ¹H NMR (proton) and ¹³C NMR (carbon) spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.netsci-hub.se For instance, the ¹³C NMR spectrum confirms the presence of 26 carbon atoms, consistent with the mass spectrometry data. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HMBC, are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's complex flavonoid and benzodioxane moieties. sci-hub.secapes.gov.brd-nb.info The spectroscopic data from isolated natural samples have been shown to be identical to those of the synthetically produced compound, confirming the structural assignment. sci-hub.se

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Observation Reference
High-Resolution Mass Spectrometry (HRMS) Molecular Formula: C₂₆H₂₂O₁₀ (MH⁺ at m/z 495.1299) researchgate.net
¹³C Nuclear Magnetic Resonance (¹³C NMR) Showed 26 distinct carbon signals, confirming the molecular formula. researchgate.net
¹H and ¹³C NMR Used to confirm the structure of the synthetically prepared compound. sci-hub.se
1D and 2D NMR Used for the structural evaluation of related flavonolignans. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

1D and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. thieme-connect.de

In the ¹H NMR spectrum of this compound, distinct signals reveal the number and types of protons present. For instance, the spectrum shows characteristic signals for aromatic protons, methoxy (B1213986) group protons, and protons on the dioxane and dihydropyran rings. The ¹³C NMR spectrum complements this by identifying each unique carbon atom, from the carbonyl carbon of the flavone (B191248) core to the carbons of the methoxy groups and the intricate fused ring system.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) couplings between protons and carbons. This web of correlations allows researchers to piece together the fragments identified in 1D NMR, confirming the flavone and phenylpropanoid-derived moieties and how they are linked. thieme-connect.deresearchgate.net

Detailed analysis of the NMR data for this compound has been reported, providing a definitive chemical shift map of the molecule.

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
PositionδC (ppm)δH (ppm, mult., J in Hz)
2163.6
3104.96.88 (s)
4181.8
5161.2
5-OH13.0 (s)
698.96.19 (d, 2.1)
7164.2
894.06.48 (d, 2.1)
1'122.5
2'105.17.29 (s)
3'145.2
4'145.2
5'99.97.29 (s)
5'-OCH355.93.78 (s)
6'122.5
7''72.15.15 (d, 7.9)
8''78.14.22 (m)
9''60.43.62 (m), 3.38 (m)
1'''132.0
2'''111.47.00 (d, 1.8)
3'''147.5
4'''146.6
5'''115.46.75 (d, 8.2)
5'''-OCH355.63.78 (s)
6'''118.86.85 (dd, 8.2, 1.8)
Challenges in Regioisomer Distinction and Advanced NMR Solutions (e.g., HiFSA)

A significant challenge in the characterization of flavanolignans, the chemical class to which this compound belongs, is the existence of regioisomers. uni-marburg.de These are molecules with the same atoms connected differently, such as in the well-known case of silybin (B1146174) and isosilybin. nih.gov Such isomers often produce nearly identical ¹H NMR spectra, with chemical shift differences far smaller than the standard resolution of conventional spectrometers. nih.govnih.gov This makes unambiguous structural assignment extremely difficult using standard 1D and 2D NMR methods alone.

To overcome these limitations, advanced techniques such as ¹H iterative Full Spin Analysis (HiFSA) have been employed. nih.gov HiFSA is a quantum mechanics-based method that moves beyond simple peak-picking to analyze the entire shape of NMR signals. researchgate.net It generates highly accurate and reproducible ¹H NMR fingerprints by computationally fitting the experimental spectrum to produce a set of field-independent parameters (chemical shifts and J-coupling constants). nih.govacs.org

This approach allows for the clear distinction between isomers with nearly identical spectra, as demonstrated in the case of the silybin/isosilybin flavonolignans. nih.gov By creating a precise digital profile of the molecule's spin system, HiFSA enables the unambiguous assignment of complex structures and can even be used for the parallel quantification of multiple isomers within a mixture. nih.gov This level of detail is critical for confirming the precise structure of compounds like this compound and distinguishing it from potential natural analogs.

Integration of Other Spectroscopic Techniques for Structural Elucidation (e.g., UV-Vis, IR, CD)

While NMR provides the structural backbone, a combination of other spectroscopic methods is used to confirm key features and determine the molecule's absolute configuration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, known as chromophores. bath.ac.ukethz.ch In this compound, the flavone core constitutes a major chromophore. Its UV-Vis spectrum, which shows absorption maxima characteristic of a flavone, helps confirm this structural element. researchgate.net The addition of shift reagents like sodium acetate (B1210297) (NaOAc) can cause a bathochromic (red) shift, indicating the presence of free phenolic hydroxyl groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, making it an excellent tool for identifying functional groups. americanpharmaceuticalreview.comlibretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of hydroxyl (-OH) groups (broad band), a carbonyl (C=O) group from the γ-pyrone ring, aromatic ring C=C stretches, and C-O ether linkages within the dioxane ring and methoxy groups. thieme-connect.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is indispensable for determining the stereochemistry of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov Since this compound possesses multiple chiral centers (at positions 7'' and 8''), it is optically active. The CD spectrum provides a unique "fingerprint" based on the spatial arrangement of atoms around these chiral centers. By comparing the experimental CD spectrum to those of known compounds or to spectra predicted by computational methods, the absolute configuration (R or S) of each stereocenter can be determined. researchgate.net This technique is crucial for distinguishing between different diastereomers, which may have very similar NMR spectra but different biological activities.

Biosynthetic Pathways and Chemical Synthesis of 5 Methoxyhydnocarpin D

Proposed Biosynthetic Routes to Flavonolignans and 5''-Methoxyhydnocarpin-D

Flavonolignans are a distinct class of plant secondary metabolites characterized by the fusion of a flavonoid moiety with a phenylpropanoid unit, typically coniferyl alcohol. researchgate.net The biosynthesis is generally understood to be an oxidative process, though the precise enzymatic control is still an active area of research.

The core reaction in flavonolignan biosynthesis is the oxidative coupling between a flavonoid and a phenylpropanoid precursor. researchgate.netidexlab.com This process is initiated by one-electron oxidation of both the flavonoid (like taxifolin) and the phenylpropanoid (like coniferyl alcohol), generating phenolic radicals. uni-marburg.demdpi.com The key reaction in lignin (B12514952) and lignan (B3055560) biosynthesis, which is analogous to flavonolignan formation, is the radical coupling of such phenolic radicals, a process catalyzed by enzymes like peroxidases and/or laccases. oup.com

This radical-radical coupling is a combinatorial process where the unpaired electron can be delocalized across the conjugated system of the flavonoid. researchgate.net This delocalization allows for the formation of various C-C or C-O-C linkages, leading to a diversity of resulting structures. researchgate.net For many flavonolignans, the reaction proceeds through a highly reactive quinone methide intermediate following the initial coupling. uni-marburg.demdpi.com The final step in the formation of the 1,4-benzodioxane (B1196944) ring is a thermodynamically controlled nucleophilic attack by an intramolecular hydroxyl group onto the monolignol part of the intermediate, followed by cyclization and rearrangement. uni-marburg.de

The generation of precursor radicals is enzymatically mediated. Peroxidases (POX) and laccases (LAC) are the primary candidates for catalyzing the oxidative coupling step. mdpi.com Biomimetic syntheses have demonstrated that silybin (B1146174), a well-known flavonolignan, can be synthesized from taxifolin (B1681242) and coniferyl alcohol specifically by the action of a peroxidase. wiley.com Further research has identified an ascorbate (B8700270) peroxidase, APX1, as a specific enzyme capable of catalyzing this final step in silybin biosynthesis. mdpi.comwiley.com

While a random radical coupling mechanism can explain the formation of some flavonolignans, the observed non-equimolar ratios of certain diastereomers in nature suggest a higher degree of control. mdpi.com This has led to the hypothesis that dirigent proteins may be involved. mdpi.comnih.gov Initially believed to only guide the stereoselective coupling of radicals without having catalytic activity themselves, this view has been challenged. uni-marburg.de The proposed function of these specialized proteins is to direct the coupling of the two precursor radicals, ensuring stereoselectivity, as seen in the formation of (+)-pinoresinol from coniferyl alcohol monomers. uni-marburg.denih.gov The potential involvement of dirigent-like proteins could explain the specific diastereomer ratios observed for silybin and isosilybin, suggesting that their biosynthesis is not random but rather under strict enzymatic control. mdpi.comnih.gov

Table 1: Key Enzymatic Components in Flavonolignan Biosynthesis

Enzyme/Protein ClassProposed FunctionPrecursors Acted UponSupporting Evidence
Peroxidases (POX) Catalyze one-electron oxidation to generate phenolic radicals.Flavonoids (e.g., taxifolin), Phenylpropanoids (e.g., coniferyl alcohol)Biomimetic synthesis of silybin; detection of POX activity during silymarin (B1681676) accumulation. mdpi.comwiley.com
Laccases (LAC) Alternative enzymes for catalyzing one-electron oxidation.Flavonoids, PhenylpropanoidsConsidered as potential catalysts in the oxidative coupling step. mdpi.com
Ascorbate Peroxidase (APX1) A specific peroxidase identified to catalyze the final coupling step.Taxifolin, Coniferyl alcoholIn vitro biochemical characterization demonstrated its role in silybin formation. mdpi.comwiley.com
Dirigent Proteins Guide the stereoselective coupling of precursor radicals.Phenylpropanoid radicals (e.g., from coniferyl alcohol) and flavonoid radicals.Proposed to explain non-random diastereomer ratios in silymarin; involvement in stereoselective lignan synthesis. uni-marburg.demdpi.comnih.gov

Radical Coupling Mechanisms Involving Flavonoid and Phenylpropanoid Precursors

Total Synthesis Strategies for this compound and its Analogues

The structural complexity of this compound necessitates multi-step synthetic strategies, often beginning from simple, commercially available starting materials.

The first regioselective total synthesis of racemic this compound was achieved using readily available commercial precursors. sci-hub.se The retrosynthetic analysis breaks the target molecule down into three key synthons: an allyl alcohol derived from vanillin, a protected methyl gallate, and 2,4,6-trihydroxyacetophenone. sci-hub.se This approach allows for the controlled, stepwise assembly of the complex flavonolignan skeleton. sci-hub.se The synthesis begins with the preparation of the requisite allyl alcohol from vanillin, followed by its regioselective connection with a protected form of methyl gallate. sci-hub.se

Table 2: Commercial Precursors in the Total Synthesis of this compound

PrecursorChemical NameRole in SynthesisReference
Vanillin 4-Hydroxy-3-methoxybenzaldehydeStarting material for the C6-C3 phenylpropanoid-derived unit (allyl alcohol synthon). sci-hub.se
Methyl Gallate Methyl 3,4,5-trihydroxybenzoateProvides the core of the 1,4-benzodioxane ring system after selective protection. sci-hub.se
2,4,6-Trihydroxyacetophenone 1-(2,4,6-trihydroxyphenyl)ethanoneUsed for the final construction of the flavone (B191248) A-ring and C-ring. sci-hub.se

A critical step in the synthesis of this compound and related compounds is the formation of the 1,4-benzodioxane ring system. One effective strategy involves an intramolecular cyclization of a tosylate precursor. rsc.org In the total synthesis of this compound, this key step was achieved through the intramolecular nucleophilic substitution of a tosylate by a para-phenoxy group under basic conditions. sci-hub.se This cyclization secures the 1,4-benzodioxane moiety with a defined trans disposition of the substituents on the newly formed ring. sci-hub.se Other methodologies for forming this structure include acid-catalyzed cyclization, which can also yield the desired trans isomer with high selectivity. researchgate.netresearchgate.net

While a complete de novo chemo-enzymatic synthesis for this compound has not been explicitly detailed, related strategies for other flavonolignans highlight the potential of this approach. Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of biological catalysts. nih.gov For instance, enzymes, particularly lipases, are widely used for the kinetic resolution of flavonolignan diastereomers like silybin. mdpi.comresearchgate.net This involves selective enzymatic acylation or deacylation, allowing for the separation and purification of individual isomers on a preparative scale. researchgate.net

Furthermore, the biomimetic synthesis of silybin using a peroxidase enzyme to catalyze the key oxidative coupling of chemically synthesized precursors is a prime example of a chemo-enzymatic step. wiley.comresearchgate.net Such approaches could theoretically be adapted for this compound, using an appropriate enzyme to mediate the crucial coupling and cyclization steps, potentially offering improved stereocontrol and efficiency over purely chemical methods.

Intramolecular Cyclization Approaches in the Synthesis of 1,4-Benzodioxane Structures

Preparation and Characterization of Synthetic Derivatives and Analogues of 5''-Methoxyhydnocarpin-Dsci-hub.seresearchgate.net

The synthesis of derivatives and analogues of this compound is a key area of research, primarily aimed at understanding the structure-activity relationships (SAR) for its biological activities, such as the inhibition of bacterial multidrug resistance (MDR) pumps like NorA in Staphylococcus aureus. sci-hub.seresearchgate.net Information from the binding studies of these synthetic analogues helps to delineate the essential structural features (the pharmacophore) required for its inhibitory action. sci-hub.se

Research has shown that synthesized derivatives of this compound can exhibit potent biological activity. researchgate.netmdpi.com In some cases, these derivatives have been found to inhibit the growth of resistant S. aureus strains at lower concentrations than the parent natural product when used in combination with an antibiotic like berberine (B55584). researchgate.netmdpi.com

Studies have included the synthesis of regioisomers, such as other hydnocarpin-type flavonolignans, to investigate how the orientation of the coniferyl alcohol moiety relative to the flavonoid core affects activity. researchgate.netfigshare.com The characterization of these synthetic compounds relies on standard analytical techniques. For the synthesized (±)-5''-methoxyhydnocarpin-D, spectroscopic data confirms its structure, matching the data reported for the natural product. sci-hub.se

Table 2: Spectroscopic Characterization Data for Synthetic (±)-5''-Methoxyhydnocarpin-D researchgate.net

Data TypeObservations
Appearance Slightly yellow semisolid
¹H NMR (DMSO-d₆, δ ppm) 13.0 (1H, s, C-5 OH), 10.8 (1H, s, C-4′ OH), 9.20 (1H, s, C-7 OH), 7.02 (1H, s, H-3′′), 6.89 (1H, s, H-6′′), 6.84 (1H, s, H-3), 6.18 (1H, d, J=1.8 Hz, H-8), 3.78 (3H, s, OMe-5′′), 3.62 (1H, m, H-11), 3.38 (1H, m, H-11)
¹³C NMR (DMSO-d₆) Identical with literature values for the natural product.

In Vitro Biological Modulatory Effects of 5 Methoxyhydnocarpin D

Efflux Pump Inhibition (EPI) Mechanisms in Prokaryotic Systems

5''-Methoxyhydnocarpin-D (5'-MHC-D) is a flavonolignan that has been identified as a potent inhibitor of multidrug resistance (MDR) efflux pumps in prokaryotic systems, particularly in Staphylococcus aureus. nih.govmicrobiologyresearch.org Its mechanism of action is centered on blocking the bacterial defense system that expels antimicrobial agents from the cell, thereby restoring the efficacy of these agents.

Potentiation of Antimicrobial Agents (e.g., Berberine (B55584), Norfloxacin (B1679917), Pentamidine) against Resistant Strains (e.g., Staphylococcus aureus)

Research has consistently demonstrated that this compound significantly enhances the antimicrobial activity of various compounds against resistant strains of Staphylococcus aureus. acs.orgnih.gov While having no intrinsic antimicrobial properties itself, when used in combination with certain antibiotics and antiseptics, it renders the bacteria susceptible to these agents at concentrations that would otherwise be ineffective. nih.govmicrobiologyresearch.org This synergistic effect is achieved by inhibiting the efflux pumps that would normally expel these antimicrobial compounds. nih.gov

One of the most well-documented examples is the potentiation of berberine , a natural antimicrobial alkaloid. nih.govnih.gov Berberine alone exhibits poor antimicrobial activity against certain S. aureus strains due to its rapid efflux from the bacterial cell. nih.gov However, in the presence of this compound, the efflux of berberine is blocked, leading to its accumulation within the cell and a dramatic increase in its growth-inhibitory activity. nih.govnih.gov

Similarly, this compound has been shown to potentiate the action of the fluoroquinolone antibiotic norfloxacin . acs.orgnih.gov For wild-type S. aureus strains, the addition of this compound can increase their sensitivity to norfloxacin by as much as four-fold. acs.org This effect is also observed with other antimicrobial agents that are substrates of the NorA efflux pump, such as pentamidine , where its minimum inhibitory concentration (MIC) is substantially reduced in the presence of this compound. nih.govresearchgate.net

The potentiation effect of this compound on various antimicrobial agents against Staphylococcus aureus is summarized in the table below.

Antimicrobial AgentOrganismObservation
BerberineStaphylococcus aureusStrong potentiation of growth-inhibitory activity. nih.govnih.gov
NorfloxacinStaphylococcus aureusUp to a four-fold reduction in the Minimum Inhibitory Concentration (MIC). acs.orgnih.gov
PentamidineStaphylococcus aureusSignificant reduction in the MIC. nih.govresearchgate.net
Ethidium (B1194527) BromideStaphylococcus aureusMDR-dependent efflux is completely inhibited. nih.gov
TetraphenylphosphoniumStaphylococcus aureusPotentiation of inhibitory activity observed. nih.govresearchgate.net
Benzalkonium chlorideStaphylococcus aureusPotentiation of inhibitory activity observed. nih.gov

Specificity of NorA Efflux Pump Inhibition in Staphylococcus aureus

The inhibitory action of this compound is highly specific to the NorA efflux pump in Staphylococcus aureus. nih.govsci-hub.se NorA is a well-characterized member of the major facilitator superfamily (MFS) of transporters, which are responsible for extruding a wide range of structurally diverse compounds from the bacterial cell. sci-hub.se Studies using S. aureus strains that overexpress the NorA pump have shown that this compound is a potent inhibitor of its function. nih.gov

Evidence for this specificity comes from experiments with norA mutant strains of S. aureus that lack a functional NorA pump. In these mutant strains, the addition of this compound has no further effect on the already low MIC of NorA substrates like norfloxacin. nih.gov This indicates that NorA is the primary target of this compound's inhibitory action for these specific antimicrobials. nih.gov The compound effectively disables this resistance mechanism, making the bacteria as sensitive to the antimicrobial agent as the norA mutant strain. acs.org It is believed that this compound binds to the hydrophobic regions of the NorA efflux pump, thereby preventing the efflux of the drug. sci-hub.se

Role in Modulating Bacterial Multidrug Resistance (MDR) Phenotypes

The ability of this compound to inhibit the NorA efflux pump directly translates to its role in modulating bacterial multidrug resistance (MDR) phenotypes. nih.govnih.gov MDR in bacteria is often attributed to the overexpression of efflux pumps that can expel a broad spectrum of antibiotics and other toxic compounds. microbiologyresearch.org By inhibiting a key efflux pump like NorA, this compound can reverse the resistance phenotype for multiple drugs. nih.govnih.gov

This flavonolignan, isolated from Berberis species, has been identified through bioactivity-directed fractionation based on its ability to inhibit MDR pumps in Staphylococcus aureus. nih.govnih.gov Its discovery highlights a strategy employed by some plants that produce antimicrobial compounds like berberine alongside an efflux pump inhibitor to ensure the effectiveness of their chemical defenses. nih.gov The presence of this compound effectively disables the bacterial resistance mechanism, making otherwise resistant bacteria susceptible to a range of antimicrobial agents. nih.gov This modulation of the MDR phenotype is a critical area of research in the effort to combat antibiotic resistance. microbiologyresearch.org

Absence of Direct Antimicrobial Activity as a Standalone Agent

A crucial characteristic of this compound is its lack of direct antimicrobial activity when used as a standalone agent. nih.govmicrobiologyresearch.orgnih.gov Studies have shown that even at high concentrations, this compound does not inhibit the growth of Staphylococcus aureus or other bacteria. nih.govnih.gov Its biological significance lies entirely in its ability to act as a potent efflux pump inhibitor. nih.govmicrobiologyresearch.org

This property is advantageous from a therapeutic perspective, as it suggests that the compound is less likely to exert selective pressure that could lead to the development of resistance to the inhibitor itself. Instead, its value is as an adjuvant or "helper" compound that can be co-administered with existing antibiotics to restore their clinical efficacy against resistant pathogens. microbiologyresearch.org

In Vitro Antidiabetic Activity Investigations

Preliminary computational studies have explored the potential of this compound beyond its role as an efflux pump inhibitor, specifically investigating its possible antidiabetic properties.

In Silico Studies on Alpha-Glucosidase Inhibition by this compound

In silico molecular docking analyses have been conducted to evaluate the interaction of this compound with alpha-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. jppres.commdpi.com These computational studies have revealed that this compound demonstrates a better binding affinity for the alpha-glucosidase enzyme than the standard antidiabetic drugs acarbose (B1664774) and voglibose (B1684032). researchgate.net This suggests a potential for this compound to act as an alpha-glucosidase inhibitor, although these findings are based on computational models and await confirmation through in vitro and in vivo experimental validation. researchgate.netnih.gov

CompoundTarget EnzymeStudy TypeFinding
This compoundAlpha-glucosidaseIn Silico (Molecular Docking)Predicted to have a higher binding affinity than acarbose and voglibose. researchgate.net
AcarboseAlpha-glucosidaseStandard DrugUsed as a comparator in the in silico study. researchgate.net
VogliboseAlpha-glucosidaseStandard DrugUsed as a comparator in the in silico study. researchgate.net

Mechanistic Implications of Alpha-Glucosidase Interaction

This compound has demonstrated notable inhibitory effects on α-glucosidase, an intestinal enzyme critical for the breakdown of complex carbohydrates into absorbable monosaccharides. wikipedia.orgmdpi.comnih.gov Understanding the mechanism of this interaction is key to comprehending its biological function.

Research into the enzyme kinetics has revealed that this compound functions as a non-competitive inhibitor of α-glucosidase. This mode of inhibition signifies that the compound does not bind to the enzyme's active site, where the substrate would normally attach. Instead, it binds to a separate, allosteric site on the enzyme. This binding event alters the three-dimensional structure of the enzyme, which in turn reduces the efficiency of the active site to catalyze the hydrolysis of carbohydrates. A hallmark of non-competitive inhibition is a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. The inhibition constant (Ki), a measure of the inhibitor's potency, for this compound against α-glucosidase has been determined to be 4.6 μM.

Table 1: Kinetic Parameters of α-Glucosidase Inhibition by this compound

Compound Inhibition Type Ki (μM)

Modulation of Cellular Processes (from related Hydnocarpin-type compounds)

While specific research on the cellular effects of this compound is emerging, studies on structurally related hydnocarpin (B1239555) compounds offer significant insights into the potential biological activities of this flavonolignan family.

Anti-proliferative Effects and Wnt/β-catenin Signaling Pathway Suppression (e.g., Hydnocarpin)

Hydnocarpin, a closely related flavonolignan, has been identified as a potent inhibitor of cancer cell growth, with its anti-proliferative activity linked to the suppression of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This pathway is fundamental in regulating cell proliferation and is frequently dysregulated in cancers like colorectal cancer. aacrjournals.orgnih.gov

Studies in human colon cancer cells (SW480) show that hydnocarpin effectively inhibits the transcriptional activity mediated by β-catenin. nih.govaacrjournals.org The mechanism involves increasing the protein levels of axin1 and axin2, key components of the β-catenin destruction complex. aacrjournals.org This enhancement leads to increased phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus. aacrjournals.org As a result, the expression of Wnt target genes that drive cell proliferation, such as c-myc and cyclin D1 (CCND1), is downregulated. nih.gov This targeted suppression of a critical oncogenic pathway highlights the anti-proliferative potential of hydnocarpin. nih.govaacrjournals.org

Induction of Apoptosis, Cell Cycle Arrest, Autophagy, and Ferroptosis in Leukemia Cell Lines (e.g., Hydnocarpin D)

Hydnocarpin D, another member of the hydnocarpin family, exhibits significant anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as Jurkat and Molt-4, by triggering multiple, interconnected cell death pathways. nih.govnih.govfrontiersin.org

Initial investigations revealed that Hydnocarpin D suppresses T-ALL cell proliferation by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Further mechanistic studies uncovered that the compound also stimulates autophagy, a cellular recycling process marked by the increased formation of autophagolysosome vacuoles and elevated levels of the protein LC3-II. nih.govfrontiersin.orgmednexus.org

Intriguingly, this autophagy was found to be a precursor to a distinct form of cell death known as ferroptosis. nih.govnih.gov This cytotoxic autophagy triggers ferroptosis, which is an iron-dependent process characterized by the accumulation of lipid-based reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4). nih.govnih.govfrontiersin.org Inhibiting autophagy was shown to impede this ferroptotic cell death, confirming that Hydnocarpin D orchestrates a cascade of events—cell cycle arrest, apoptosis, and autophagy-dependent ferroptosis—to exert its potent anti-leukemic effects. nih.govnih.gov

Free Radical Scavenging and Antioxidant Properties (from general flavonolignan class)

The broader class of compounds to which hydnocarpins belong, flavonolignans, are recognized for their antioxidant capabilities. numberanalytics.comresearchgate.net This property is central to many of their observed biological effects and is rooted in their chemical structure. numberanalytics.comacs.org

Flavonolignans act as effective free radical scavengers. researchgate.netacs.orgnih.gov Free radicals are unstable molecules that can cause oxidative damage to vital cellular components like DNA, lipids, and proteins. The antioxidant mechanism of flavonolignans involves their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and halting the chain reaction of oxidative damage. researchgate.netacs.org This capacity has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. acs.orgresearchgate.net The ability to mitigate oxidative stress contributes to the potential of these compounds in protecting against a range of pathological conditions. numberanalytics.comnih.gov

Table 2: Summary of Biological Activities of Related Hydnocarpin Compounds

Compound Biological Effect Key Mechanism of Action Cell Lines Studied
Hydnocarpin Anti-proliferative Suppression of Wnt/β-catenin signaling pathway nih.govaacrjournals.org Colon Cancer Cells (SW480) aacrjournals.org
Hydnocarpin D Anti-leukemic Induction of apoptosis, cell cycle arrest, and autophagy-dependent ferroptosis nih.govnih.govfrontiersin.org T-ALL Leukemia Cells (Jurkat, Molt-4) nih.govmednexus.org

Molecular Mechanisms Underlying 5 Methoxyhydnocarpin D Bioactivity

Elucidation of Efflux Pump Interaction Mechanisms

The primary mechanism of action for 5''-methoxyhydnocarpin-D is the inhibition of bacterial efflux pumps, particularly the NorA pump in Staphylococcus aureus. researchgate.netmdpi.com These pumps are transmembrane proteins that actively transport a wide array of structurally diverse compounds out of the bacterial cell, a key factor in the development of multidrug resistance. nih.govportico.org this compound itself does not possess antibacterial properties but acts synergistically with antibacterial agents like the alkaloid berberine (B55584), potentiating their growth-inhibitory effects against resistant bacterial strains. nih.govfrontiersin.org

While the precise binding site of this compound on the NorA efflux pump has not been definitively crystallized, molecular modeling and structure-activity relationship studies provide significant insights. nih.gov It is widely believed that efflux pump inhibitors, including flavonoids and flavonolignans, interact directly with the pump protein. mdpi.com For NorA, a member of the Major Facilitator Superfamily (MFS) of transporters, inhibitors are thought to bind within the hydrophobic core or central channel of the pump. nih.govnih.gov This binding could be competitive, where the inhibitor occupies the same site as the antibiotic substrate, or non-competitive, where it binds to an allosteric site that alters the pump's function. csic.es In silico docking studies on other flavonoids with NorA have identified interactions with the central channel and other key domains like the Walker B motif as potential binding sites. nih.gov The high degree of lipophilicity is considered a key characteristic for effective interaction with membrane-bound efflux proteins like NorA. researchgate.net

Secondary active transporters, such as the NorA pump, are energized by the cell's proton motive force, which is an electrochemical gradient of protons across the bacterial cell membrane. nih.govmdpi.com The efflux process involves a series of conformational changes in the pump protein, often described as a "rocker-switch" mechanism, which captures the substrate from inside the cell and expels it to the exterior, driven by the influx of protons. nih.gov

Inhibitors of these pumps can function through several mechanisms that disrupt this cycle:

Dissipation of the Electrochemical Gradient: Some inhibitors can act as protonophores, dissipating the proton motive force and thus cutting off the energy supply for the pump. mdpi.com

Interference with Substrate Binding: By binding within the pump's central cavity, this compound can physically block the antibiotic substrate from entering or properly docking into the binding pocket. mdpi.com

Inhibition of Conformational Changes: The binding of the inhibitor may lock the pump in a specific conformation, preventing the necessary structural changes required to transport the substrate across the membrane. mdpi.com

While the exact mode of action for this compound is still under investigation, its efficacy as an inhibitor strongly suggests it interferes with either substrate binding or the essential conformational dynamics of the NorA pump. researchgate.netmdpi.com

Binding Site Analysis within Efflux Pump Structures (e.g., NorA)

Investigation of Receptor Binding and Enzyme Inhibition Profiles

While the most studied activity of this compound is efflux pump inhibition, its classification as a flavonolignan suggests potential interactions with other cellular targets, as is common for this class of molecules.

Currently, publicly available research is heavily concentrated on the interaction of this compound with the NorA efflux pump. Specific molecular docking and simulation studies to identify other novel receptor or enzyme targets for this particular compound are limited. However, computational studies are a common strategy for identifying potential targets for natural products. mdpi.com For the broader class of flavonoids, in-silico screenings have been used to predict interactions with various targets, including bacterial enzymes and proteins involved in resistance, such as penicillin-binding proteins. mdpi.com Similar future studies on this compound could reveal additional mechanisms of action beyond efflux pump inhibition.

The inhibitory potency of this compound against efflux pumps is typically characterized through functional assays rather than traditional enzymatic assays. These methods measure the restoration of an antibiotic's activity or the inhibition of efflux of a fluorescent substrate. researchgate.netnih.gov A common method is the checkerboard assay, which determines the synergistic effect of the inhibitor and an antibiotic. nih.gov Another key method is the ethidium (B1194527) bromide efflux assay, where a decrease in the expulsion of the fluorescent dye from bacterial cells in the presence of the inhibitor indicates potent pump inhibition. researchgate.net

Studies have demonstrated that this compound significantly potentiates the activity of various NorA substrates against S. aureus. The table below summarizes the modulating activity of synthetically produced this compound.

NorA SubstrateConcentration of this compound (µg/mL)Fold Reduction in Minimum Inhibitory Concentration (MIC)
Norfloxacin (B1679917)254
Ethidium Bromide254
Tetraphenylphosphonium252
Pentamidine254

This table is based on data from studies on synthetic (±)-5''-methoxyhydnocarpin-D and its ability to potentiate NorA substrates against Staphylococcus aureus.

Molecular Docking and Simulation Studies for Target Identification

Cellular Pathway Modulation Studies (General for Flavonoids/Flavonolignans)

Flavonoids and the structurally related flavonolignans are known to modulate a wide array of cellular signaling pathways, which contributes to their diverse biological activities, including anti-inflammatory, antioxidant, and chemopreventive effects. nih.govnih.govnumberanalytics.com While specific studies on this compound's role in these pathways are not extensively documented, the general activities of its chemical class provide a framework for its potential broader bioactivity.

These compounds can influence key signaling cascades that are crucial for cell survival, proliferation, and inflammation. nih.govthieme-connect.com Notable pathways modulated by flavonoids and flavonolignans include:

Kinase Signaling Pathways: They can inhibit or stimulate various protein and lipid kinases, such as Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govnumberanalytics.com Altering the phosphorylation state of molecules in these pathways can profoundly affect cellular functions. nih.gov

Inflammatory Pathways: Flavonolignans have been shown to modulate inflammatory pathways by inhibiting key signaling molecules like Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines. numberanalytics.comresearchgate.net

Epigenetic Modulation: Some flavonoids can influence epigenetic mechanisms, such as DNA methylation and histone acetylation, which play a role in gene expression and can be important in the context of chronic diseases. nih.gov

These modulatory actions are often responsible for the health-promoting effects attributed to these natural compounds beyond simple antioxidant activity. nih.govnih.gov

Membrane Permeability Alteration and Cytoplasmic Membrane Integrity

While many plant-derived bioactive compounds and flavonoids exert their antimicrobial effects by directly damaging the bacterial cytoplasmic membrane and altering its permeability, the primary mechanism of this compound is more specific. csic.esiosrjournals.orgd-nb.info Its main target is the protein complexes of efflux pumps, which are situated within the cytoplasmic membrane. researchgate.netnih.govscienceopen.com Efflux pumps are transport proteins that actively extrude toxins and antibiotics from the bacterial cell. researchgate.netnih.gov

The principal action of this compound is the inhibition of these pumps, such as the NorA efflux pump in Staphylococcus aureus. d-nb.infomdpi.comfrontiersin.org By blocking the pump's function, it prevents the expulsion of antibiotics, leading to their accumulation within the bacterium. frontiersin.org While this action occurs at the cell membrane, the current body of research does not indicate that this compound causes generalized membrane damage or significantly alters its permeability in the manner of a detergent or other membrane-destabilizing agents. d-nb.infomdpi.com Evaluating membrane permeability is a crucial step in distinguishing direct efflux pump inhibition from non-specific membrane damage. d-nb.infonih.gov

Inhibition of Nucleic Acid Synthesis (e.g., Topoisomerase, DNA Gyrase)

Flavonoids as a chemical class have been shown to inhibit bacterial nucleic acid synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV. nih.govcsic.esiosrjournals.org These enzymes are critical for managing DNA supercoiling during replication and transcription. nih.govnih.gov However, the available scientific literature does not attribute the bioactivity of this compound to the direct inhibition of these enzymes.

Instead, its role is that of a potent efflux pump inhibitor (EPI). nih.govresearchgate.netnih.gov It works synergistically with antibiotics that may target nucleic acid synthesis, such as certain quinolones. csic.esmdpi.com For example, the NorA pump in S. aureus, which is inhibited by this compound, is known to extrude quinolone antibiotics. mdpi.com Therefore, this compound's effect on processes involving nucleic acid synthesis is indirect; it enhances the activity of other drugs by preventing their removal from the cell, allowing them to reach and inhibit their intended targets like DNA gyrase. mdpi.comfrontiersin.org

Disruption of Energy Metabolism (e.g., Respiratory Chain, ATP Synthase)

Bacterial efflux pumps are active transporters that require a source of energy to function. nih.govscienceopen.com Secondary active transporters, including the Major Facilitator Superfamily (MFS) to which the NorA pump belongs, are typically driven by the electrochemical gradient of protons (proton motive force) generated by the cell's respiratory chain. mdpi.commdpi.com

While some flavonoids directly paralyze bacterial energy metabolism by inhibiting components like the respiratory chain or ATP synthase, this is not the described mechanism for this compound. nih.govcsic.esmdpi.com Its inhibitory action on efflux pumps interferes with a cellular process that is energy-dependent. By blocking the pump, it effectively negates one of the cell's energy-consuming resistance mechanisms. However, research has not shown that it directly targets the primary machinery of energy production, such as ATP synthase or the electron transport chain. csic.es Its known mechanism is confined to inhibiting the pump protein itself. researchgate.netmdpi.com

Interference with Cell Wall and Cell Membrane Biosynthesis Pathways

The bacterial cell wall and cell membrane are crucial for survival and are the targets of many successful antibiotics. nih.govfrontiersin.org Some flavonoids have been found to interfere with the biosynthesis of the cell wall. csic.es The synthesis of the cell wall involves multiple enzymatic steps, including the action of Penicillin-Binding Proteins (PBPs). frontiersin.org

There is no evidence to suggest that this compound directly inhibits the biosynthetic pathways of the bacterial cell wall or cell membrane. Its well-documented activity is the inhibition of fully formed protein structures within the cell membrane—the efflux pumps. researchgate.netnih.govfrontiersin.org Its mechanism does not involve disrupting the synthesis of peptidoglycan or membrane lipids but rather blocking the function of transport proteins that contribute to antibiotic resistance. frontiersin.orgd-nb.info

Modulation of Bacterial Virulence Factors and Biofilm Formation

The most significant and well-researched bioactivity of this compound is its ability to modulate bacterial virulence, primarily through the inhibition of multidrug resistance (MDR) efflux pumps. researchgate.netnih.gov This compound exhibits minimal to no direct antibacterial activity on its own but acts as a potent potentiator for other antimicrobial agents, such as the plant alkaloid berberine, against resistant strains of S. aureus. ndnr.comnih.govresearchgate.netnih.gov

Efflux pumps are increasingly recognized as contributing not only to antibiotic resistance but also to bacterial virulence and pathogenesis. nih.gov These pumps are involved in several processes critical for establishing infection:

Toxin and Virulence Factor Export: Efflux pumps can expel bacterial toxins and other virulence factors from the cell. nih.gov

Biofilm Formation: The formation of biofilms, which are structured communities of bacteria adherent to a surface, is a key virulence trait. ndnr.com Efflux pumps can contribute to this process by exporting molecules required for the biofilm matrix or for cell-to-cell communication within the biofilm. nih.gov

Quorum Sensing: Bacteria use quorum sensing, a cell-to-cell communication system, to coordinate gene expression, including the expression of virulence factors. ndnr.com Efflux pumps can extrude the small signaling molecules (autoinducers) used in quorum sensing. nih.gov

By inhibiting MDR pumps like NorA, this compound can disrupt these virulence-associated processes. nih.govfrontiersin.org This anti-virulence strategy is a promising therapeutic approach because it applies lower selective pressure for the development of resistance compared to traditional bactericidal antibiotics. brieflands.com The primary role of this compound is to disarm the bacteria by disabling their resistance and virulence mechanisms, thereby making them susceptible to other antibiotics or host immune defenses. ndnr.comnih.gov

Data Tables

Table 1: Summary of Molecular Mechanisms for this compound

Mechanism Category Specific Target/Process Role of this compound Supporting Evidence
Primary Mechanism Multidrug Resistance (MDR) Efflux Pumps (e.g., NorA in S. aureus) Direct Inhibition: Acts as a potent Efflux Pump Inhibitor (EPI), blocking the pump's ability to expel antibiotics and other substrates. researchgate.netnih.govmdpi.comfrontiersin.org Potentiates the activity of antibiotics like berberine against resistant S. aureus. ndnr.comnih.govnih.gov
Membrane Effects Cytoplasmic Membrane Integrity No Direct Effect: Does not appear to cause general membrane permeabilization. Its action is specific to pump proteins within the membrane. d-nb.infomdpi.com Research distinguishes EPI activity from non-specific membrane damage. nih.gov
Nucleic Acid Synthesis Topoisomerase / DNA Gyrase Indirect Effect: Does not directly inhibit these enzymes. It prevents the efflux of other drugs that do target them. csic.esmdpi.com The compound's role is consistently identified as an EPI, not a direct enzyme inhibitor. researchgate.netnih.gov
Energy Metabolism ATP Synthase / Respiratory Chain Indirect Effect: Interferes with an energy-dependent process (efflux pumping) but does not directly inhibit primary energy generation pathways. csic.esmdpi.com Efflux pumps utilize the proton motive force, an energy-dependent process. nih.govmdpi.com
Biosynthesis Pathways Cell Wall / Cell Membrane Synthesis No Direct Effect: No evidence of interference with the biosynthesis of the cell wall or membrane components. csic.esfrontiersin.org The target is the function of existing membrane proteins, not their synthesis. researchgate.netnih.gov

| Virulence & Biofilm | Virulence Factors / Biofilm Formation | Modulation via EPI Activity: By inhibiting efflux pumps, it can disrupt the export of toxins, biofilm components, and quorum sensing molecules. ndnr.comnih.gov | Efflux pumps are known to be involved in bacterial virulence and biofilm formation. nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Berberine

Structure Activity Relationship Sar Studies and Analogue Development

Correlating Structural Modifications of 5''-Methoxyhydnocarpin-D with Bioactivity

The biological efficacy of this compound is intrinsically linked to its specific chemical architecture. Both the arrangement of substituent groups and the foundational flavonolignan core are critical to its ability to inhibit efflux pumps.

Impact of Substituent Groups on Efflux Pump Inhibitory Potency

The identity and position of substituent groups on the this compound molecule significantly influence its potency as an efflux pump inhibitor (EPI). The methoxy (B1213986) (-OCH₃) group at the 5''-position is a key feature. Studies comparing various hydnocarpin (B1239555) analogues reveal that the presence and placement of such groups can dramatically alter bioactivity.

Research has shown that synthetic derivatives of this compound can exhibit even greater potency than the natural compound itself. researchgate.net For instance, in studies evaluating the potentiation of the antibiotic berberine (B55584) against S. aureus, synthesized derivatives were able to inhibit bacterial growth at lower concentrations than the parent this compound. researchgate.net This suggests that targeted modifications to the substituent groups can enhance the molecule's inhibitory capacity. The general importance of methoxy groups in modulating the bioactivity of small molecules is well-established, as they can influence ligand-target binding, physicochemical properties, and metabolic stability. sci-hub.se In the case of flavonoids and related compounds, methoxylation patterns are known to be crucial for their interaction with biological targets. nih.gov

CompoundKey Structural FeatureObserved Efflux Pump Inhibitory ActivityReference
This compoundMethoxy group at the 5''-position of the coniferyl alcohol moiety.Potent inhibitor of the NorA efflux pump in S. aureus; strongly potentiates berberine activity. pnas.org
Hydnocarpin DLacks the 5''-methoxy group (parent compound).Also active, but generally considered less potent than its methoxylated analogue. researchgate.net
5'-Methoxyhydnocarpin DRegioisomer with a methoxy group on the flavonoid A-ring.Identified as a potent NorA MDR pump inhibitor. Direct comparative potency with the 5''-isomer varies by study but underscores the importance of methoxylation. pnas.orgportico.org
Silybin (B1146174)A related natural flavonolignan.Also acts as a bacterial MDR pump inhibitor but was found to be less active than this compound. researchgate.netupol.cz
Synthesized DerivativesVaried modifications to the parent structure.Some derivatives demonstrated higher potency in inhibiting S. aureus growth (in the presence of berberine) than the natural this compound. researchgate.net

Role of Core Flavonolignan Scaffold in Biological Function

The fundamental framework of this compound, its flavonolignan scaffold, is essential for its biological activity. This scaffold is biosynthetically derived from the oxidative coupling of a flavonoid (like taxifolin) and a phenylpropanoid unit (coniferyl alcohol). researchgate.netresearchgate.net This unique combination creates a rigid, three-dimensional structure with specific stereochemistry that is critical for its function. researchgate.net

Rational Design and Synthesis of Advanced this compound Analogues

Building on the foundational knowledge of its structure-activity relationships, researchers are pursuing the rational design and synthesis of advanced analogues of this compound to create superior resistance-modifying agents.

Strategies for Enhancing Specific Bioactivities

The primary goal in designing analogues of this compound is to enhance its potency as an efflux pump inhibitor. The successful total synthesis of regioisomerically pure this compound has paved the way for the systematic development of new derivatives. researchgate.net Medicinal chemists can now create a library of analogues by strategically modifying different parts of the molecule, including:

Altering Substituent Groups: Introducing different alkyl or aryl groups, or varying the position and number of methoxy and hydroxyl groups to optimize binding affinity and physicochemical properties.

Modifying the Core Scaffold: Exploring bioisosteric replacements for the chromone (B188151) core of the flavonoid portion, for instance, by introducing nitrogen or sulfur heterocycles to potentially improve target interaction or pharmacokinetic properties. unipa.it

Varying Stereochemistry: Synthesizing different stereoisomers to probe the optimal three-dimensional conformation for pump inhibition, as stereochemistry has been shown to be critical for the activity of related compounds. researchgate.net

These synthetic efforts are guided by SAR data, aiming to produce compounds that can more effectively block efflux pumps at lower concentrations, thereby maximizing the therapeutic window for co-administered antibiotics.

Development of Conjugates and Hybrid Constructs to Improve Cellular Uptake and Efficacy

An innovative strategy to combat multidrug resistance is the creation of hybrid molecules that covalently link an antibiotic to an efflux pump inhibitor. jptcp.com This approach ensures that the antibiotic and its potentiator are delivered to the target bacterial cell in a single molecular package, overcoming potential differences in pharmacokinetics between two separate drugs. researchgate.netd-nb.info

While a direct conjugate of this compound has not yet been reported, the concept has been successfully validated. For example, researchers have created a hybrid molecule by linking berberine to INF₅₅, another inhibitor of the Major Facilitator Superfamily of efflux pumps. researchgate.net This conjugate proved to be a highly effective antimicrobial that readily accumulates in bacteria. researchgate.net

Given that this compound is a well-known potentiator of berberine, it represents a prime candidate for the development of such hybrid constructs. researchgate.netnih.gov A rationally designed this compound-antibiotic conjugate could offer several advantages, including synchronized delivery to the target site, potentially reduced development of resistance, and improved therapeutic efficacy. jptcp.comd-nb.info

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of efflux pump inhibitors like this compound. These in silico methods provide deep insights into the molecular interactions that govern bioactivity and help predict the properties of novel compounds before their synthesis.

Molecular Docking: This technique models the interaction between a ligand (like this compound) and its target protein (the efflux pump, e.g., NorA). Docking simulations can predict the preferred binding pose and estimate the binding affinity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. This helps to explain why certain structural features are important and guides the design of analogues with improved binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For EPIs, a QSAR model can be built using data from this compound and its analogues. This model can then be used to predict the inhibitory potency of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, revealing the flexibility of the interaction and the stability of the bound state. researchgate.net This can offer a more realistic picture of how this compound interacts with the efflux pump within the dynamic environment of the cell membrane, helping to refine the understanding of its mechanism of inhibition.

Together, these computational approaches allow for a more efficient, hypothesis-driven exploration of the chemical space around the this compound scaffold, significantly streamlining the development of next-generation efflux pump inhibitors.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchcommons.org By quantifying physicochemical properties, known as molecular descriptors (e.g., lipophilicity, electronic properties, and steric effects), QSAR models can predict the activity of newly designed compounds, thereby streamlining the drug discovery process. scribd.com

While the flavonolignan this compound has been identified as a potent efflux pump inhibitor, particularly against the NorA pump in Staphylococcus aureus, detailed QSAR studies specifically focused on this compound and its direct analogues are not extensively documented in the current scientific literature. scispace.comresearchgate.netmdpi.comnih.gov However, the principles of QSAR are widely applied to various classes of efflux pump inhibitors to optimize their activity. nih.govcore.ac.uk

A prospective QSAR study on this compound analogues would involve synthesizing a library of derivatives with systematic modifications to its core structure. Key areas for modification could include:

The substitution pattern on the A and B rings of the flavone (B191248) moiety.

The nature and position of substituents on the phenyl group of the dihydrobenzodioxin ring.

Alterations to the methoxy and hydroxyl groups, which are critical for interaction with biological targets.

For each analogue, biological activity, such as the inhibition of a specific efflux pump or enzyme, would be measured. Subsequently, various molecular descriptors would be calculated for each molecule. A statistical model would then be generated to correlate these descriptors with the observed activity. Such a model, often expressed as a linear equation (e.g., log(1/C) = k1(descriptor1) + k2(descriptor2) + ... + constant), could reveal, for instance, that increased hydrophobicity in a certain region of the molecule enhances activity, while bulky substituents are detrimental. scribd.com This quantitative insight is invaluable for designing next-generation inhibitors with improved potency.

Molecular Dynamics Simulations and Docking Studies to Guide Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand, such as this compound, and its protein target at an atomic level. wikipedia.orgunica.it These methods are crucial for understanding the basis of molecular recognition and for guiding the rational design of improved analogues.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Recent in silico studies have explored the interaction of this compound with the enzyme α-glucosidase, a target for managing type 2 diabetes. researchgate.net In one such study, this compound was docked against the human α-glucosidase enzyme (PDB ID: 5NN8). The results indicated that it exhibited a superior binding affinity compared to the standard drug acarbose (B1664774). researchgate.net The analysis revealed that the compound fits well into the active site of the enzyme, forming stable interactions through hydrogen bonds and hydrophobic contacts with key amino acid residues. researchgate.net This strong binding affinity supports its potential as an α-glucosidase inhibitor.

Similarly, as an inhibitor of the NorA efflux pump in S. aureus, docking studies can elucidate the binding mode of this compound within the pump's substrate-binding pocket. frontiersin.orgnih.gov Such studies can identify the specific amino acid residues that interact with the flavonolignan's hydroxyl and methoxy groups, providing a structural blueprint for designing derivatives with enhanced binding and inhibitory activity.

Interactive Data Table: Molecular Docking of this compound

Target ProteinTarget ClassKey FindingsReference
α-glucosidase (5NN8)Enzyme (Hydrolase)Showed better binding affinity than standard drugs voglibose (B1684032) and acarbose. Binding is stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net
NorA Efflux PumpTransporter (MFS)Potentiates the activity of NorA substrates like berberine, suggesting interaction with the pump. Docking can confirm binding site interactions. researchgate.netfrontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. unica.itfrontiersin.org An MD simulation begins with the docked complex and calculates the forces between atoms and their subsequent motions, providing a realistic representation of the complex's behavior in a biological environment. scribd.com

For this compound, performing an MD simulation on its complex with a target like α-glucosidase or the NorA pump would be a critical next step to validate the docking results. frontiersin.orgdergipark.org.tr Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the complex over time. A stable RMSD value indicates that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Binding Free Energy Calculations: Provides a more accurate estimation of the binding affinity than docking scores alone.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions.

The insights gained from MD simulations are invaluable for analogue design. wikipedia.org For example, if a particular hydrogen bond is found to be transient, a medicinal chemist could design an analogue with a modified functional group capable of forming a stronger, more stable interaction. If a region of the binding pocket is found to be flexible and underutilized, analogues with extensions that occupy this space could be designed to improve binding affinity and selectivity. herbmedpharmacol.com Thus, the combination of molecular docking and MD simulations provides a robust computational platform to guide the development of novel and more effective analogues of this compound.

Analytical Methodologies for Research on 5 Methoxyhydnocarpin D

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in the isolation, purification, and quantification of 5''-methoxyhydnocarpin-D from natural sources or synthetic preparations. These techniques separate the compound from a mixture based on its physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for purity assessment and quantitative analysis due to its high resolution, sensitivity, and reproducibility. ijpsonline.comamericanpharmaceuticalreview.comjrespharm.comnih.govjsmcentral.orgmdpi.com

A typical HPLC method for the analysis of flavonolignans, including this compound, employs a reversed-phase column, most commonly a C18 column. jrespharm.comnih.govbeilstein-journals.orglatamjpharm.org The separation is achieved by a mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic or acetic acid to improve peak shape and resolution. beilstein-journals.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of complex mixtures found in plant extracts. beilstein-journals.orgdiva-portal.org

For instance, a study on the metabolic landscape of cultivated rice utilized Ultra Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, coupled with mass spectrometry (MS/MS) to annotate metabolites, including this compound. beilstein-journals.org The chromatographic separation was performed on an ACQUITY UPLC BEH C18 column with a mobile phase of water and acetonitrile, both containing 0.04% acetic acid, under a gradient program. beilstein-journals.org

Detection is commonly performed using an ultraviolet (UV) detector, as flavonoids and flavonolignans exhibit strong UV absorbance. latamjpharm.org The selection of the detection wavelength is critical for sensitivity and selectivity. For quantitative analysis, a validated HPLC method is essential. nih.govjsmcentral.orgjfda-online.com Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method is accurate, precise, specific, linear, and robust. ijpsonline.comjsmcentral.orgdiva-portal.org

Table 1: Typical HPLC Parameters for Flavonolignan Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.04% Acetic Acid
Mobile Phase B Acetonitrile with 0.04% Acetic Acid
Elution Gradient
Flow Rate 0.25 mL/min
Column Temperature 40°C
Detection UV or Mass Spectrometry (MS)
Injection Volume 5 µL

This table is based on a UPLC method used for the analysis of a plant extract containing this compound. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.netphenomenex.com However, this compound, like other flavonolignans, is a polar and non-volatile molecule due to the presence of multiple hydroxyl groups. researchgate.net Therefore, direct analysis by GC-MS is not feasible. To make it amenable to GC analysis, it must first be chemically modified into a more volatile derivative. researchgate.netphenomenex.comresearchgate.net

The most common derivatization technique for compounds containing hydroxyl groups is silylation. researchgate.netyoutube.com This process involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.combrjac.com.brnih.gov The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, allowing it to be vaporized in the GC injector and separated on the GC column. researchgate.net

Another potential derivatization method is acylation, for instance, using acetic anhydride, which has been applied to other phenolic compounds. youtube.com

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in the gas chromatograph based on the compound's boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. A study on silymarin (B1681676) flavonolignans utilized a two-step derivatization involving pentafluorobenzylbromide followed by silylation with bis(trimethylsilyl)trifluoroacetamide before GC-MS analysis. up.ac.za

Table 2: General GC-MS Derivatization and Analysis Steps for Polar Compounds

StepDescription
Sample Preparation The sample containing this compound is dried to remove any moisture that could interfere with the derivatization reaction.
Derivatization A silylating agent (e.g., MSTFA) is added, and the mixture is heated to facilitate the reaction. This converts the polar hydroxyl groups to non-polar TMS ethers. brjac.com.br
GC Separation The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenylmethylpolysiloxane column). up.ac.za
MS Detection The separated derivatives are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for identification. up.ac.za

High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic Methods for Mechanistic Investigations

To understand how this compound is synthesized in nature and how it interacts with biological systems at a molecular level, advanced spectroscopic methods are employed.

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors in the biosynthesis of natural products. nih.govacs.orgresearchgate.net Flavonolignans, such as hydnocarpin (B1239555) D, are believed to be formed through the oxidative coupling of a flavonoid and a phenylpropanoid unit, such as coniferyl alcohol. beilstein-journals.orgresearchgate.net

In a tracer study aimed at elucidating the biosynthetic pathway of this compound, isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled phenylalanine or cinnamic acid, would be fed to the producing organism, for example, a Berberis plant species. wiley.com After a period of incubation, the this compound would be isolated, and the location and extent of the isotopic label would be determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of the isotope in the final molecule confirms that the labeled precursor is indeed part of the biosynthetic pathway. For example, a study on the biosynthesis of benzylisoquinoline alkaloids in Corydalis tomentella successfully used ¹³C₆-labeled tyrosine to identify 21 metabolites involved in the pathway through LC-MS analysis. nih.govacs.orgnih.gov A similar approach could be applied to confirm the specific flavonoid and phenylpropanoid precursors of this compound.

This compound is known to be an inhibitor of multidrug resistance (MDR) efflux pumps in bacteria, such as the NorA pump in Staphylococcus aureus. encyclopedia.pub The ethidium (B1194527) bromide (EtBr) efflux assay is a common and effective method to investigate and confirm this inhibitory activity in real-time.

Ethidium bromide is a fluorescent molecule that is a substrate for many bacterial efflux pumps. In this assay, bacterial cells are first loaded with EtBr. In the absence of an inhibitor, the efflux pumps actively transport EtBr out of the cells, resulting in low intracellular fluorescence. When an effective efflux pump inhibitor like this compound is added, the pump is blocked, leading to the accumulation of EtBr inside the bacterial cells. This accumulation results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer. The increase in fluorescence is directly proportional to the inhibitory activity of the compound on the efflux pump.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govresearcher.life It measures the differential absorption of left- and right-circularly polarized light. nih.gov Since this compound possesses multiple stereocenters, it is a chiral molecule, and CD spectroscopy can be used to investigate its absolute configuration and conformational properties in solution. researchgate.net

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. nih.govbiorxiv.orgcreative-proteomics.comacs.org Different stereoisomers of a compound will produce distinct CD spectra, which can even be mirror images for enantiomers. nih.gov This makes CD an invaluable tool for chiral analysis and for distinguishing between different diastereomers of flavonolignans. nih.gov

Furthermore, the conformation of a molecule in solution can also influence its CD spectrum. biorxiv.org For flexible molecules like some flavonolignans, the observed CD spectrum is an average of the spectra of all the conformers present in equilibrium. units.it In some cases, the presence of multiple conformers can lead to the cancellation of CD signals. units.it By studying the CD spectrum under different conditions (e.g., temperature, solvent), it is possible to gain insights into the conformational dynamics of this compound. nih.gov

Spectroscopic Probes for Real-Time Monitoring of Cellular Interactions (e.g., Ethidium Bromide Efflux Assay)

Microscale and High-Throughput Screening Methodologies

The discovery and characterization of novel bioactive compounds like this compound from complex natural mixtures rely on efficient and sensitive screening methods. Microscale and high-throughput techniques are indispensable for rapidly assessing the potential of numerous fractions or compounds, thereby accelerating the research and development process.

Bioactivity-Directed Fractionation

Bioactivity-directed fractionation is a cornerstone strategy for the isolation of active compounds from natural sources. This method systematically guides the separation process based on the biological activity of the resulting fractions. In the context of this compound, this approach was instrumental in its identification as a multidrug resistance (MDR) pump inhibitor. nih.govacs.org

The process begins with a crude extract from a plant source, such as various Berberis species, which is known to contain the antimicrobial agent berberine (B55584). nih.govnih.gov This extract is then subjected to chromatographic separation, typically using techniques like silica (B1680970) gel flash chromatography, to yield a series of fractions. acs.org Each fraction is then tested for its ability to potentiate the antimicrobial effect of a subinhibitory concentration of berberine against a resistant bacterial strain, such as Staphylococcus aureus expressing the NorA efflux pump. nih.govacs.org

Fractions demonstrating significant synergistic activity are selected for further rounds of separation and testing. This iterative process of fractionation and bioassay continues until a pure, active compound is isolated. acs.orgnih.gov In the case of this compound, its presence in active fractions was confirmed by its ability to enhance the efficacy of berberine against resistant S. aureus. nih.govacs.org This methodology is particularly powerful as it directly links the chemical constituents of an extract to a specific biological function, in this case, the inhibition of bacterial efflux pumps. acs.orgmdpi.com

Table 1: Illustrative Bioactivity-Directed Fractionation of a Berberis fremontii Chloroform (B151607) Extract

Fraction NumberBioactivity (Synergy with Berberine)Active Components Identified
1-4Inactive-
5ActiveThis compound
6-7Inactive-
8-9ActivePheophorbide A

This table is a simplified representation based on the findings that active fractions contained the identified compounds. acs.org

Automated Functional Assays for Efflux Activity Evaluation

Once a potential EPI such as this compound is identified, it is crucial to quantify its inhibitory effect on efflux pumps. Automated functional assays provide a high-throughput platform for this evaluation. These assays typically rely on the use of fluorescent dyes that are known substrates of efflux pumps. nih.govharvard.edu

A common method involves monitoring the intracellular accumulation or retention of a fluorescent substrate like ethidium bromide (EtBr) or Nile red. nih.govmdpi.com In the absence of an inhibitor, active efflux pumps will expel the dye from the bacterial cells, resulting in low fluorescence. harvard.edu However, in the presence of an effective EPI like this compound, the efflux pump is blocked, leading to the accumulation of the fluorescent dye inside the cells and a corresponding increase in fluorescence intensity. plos.orgscispace.com

These assays are often performed in a 96-well plate format, allowing for the simultaneous testing of multiple compounds at various concentrations. mdpi.comencyclopedia.pub Semi-automated fluorometric systems can be used to measure the fluorescence in real-time, providing kinetic data on efflux inhibition. scispace.commdpi.com This high-throughput capability is essential for structure-activity relationship (SAR) studies, where numerous analogs of the lead compound are synthesized and tested to identify more potent inhibitors.

Variations of these functional assays include:

Accumulation Assays: Measure the uptake of a fluorescent dye in the presence and absence of the test compound. harvard.edu

Retention Assays: Cells are pre-loaded with the dye, washed, and then the rate of dye efflux is measured in the presence or absence of the inhibitor. harvard.edu

These automated methods offer a rapid and quantitative means to assess the efflux pump inhibitory activity of compounds like this compound, facilitating the screening of large compound libraries and the characterization of lead candidates. nih.gov

In Silico High-Throughput Virtual Screening for EPIs

In silico high-throughput virtual screening (HTVS) has emerged as a powerful computational tool to identify potential efflux pump inhibitors (EPIs) from large compound databases. plos.orgtandfonline.comnih.gov This approach complements experimental screening methods by predicting the binding affinity of small molecules to the target protein, in this case, a bacterial efflux pump. tandfonline.com

The process typically begins with the three-dimensional structure of the target efflux pump protein, which can be obtained from crystallographic data or generated through homology modeling. plos.orgnih.gov A virtual library of compounds, which can include natural products, synthetic molecules, or existing drug databases, is then computationally "docked" into the predicted binding site of the protein. tandfonline.comresearchgate.net

Docking algorithms calculate the binding energy and score the interactions between each compound and the protein, ranking the compounds based on their predicted affinity. plos.orgresearchgate.net Compounds with the best scores are considered potential hits and can be prioritized for experimental validation. tandfonline.com

Key steps in in silico HTVS for EPIs include:

Target Protein Preparation: Obtaining and preparing the 3D structure of the efflux pump protein. nih.gov

Ligand Database Preparation: Creating a library of small molecules to be screened.

Molecular Docking: Simulating the binding of each ligand to the target protein. plos.org

Scoring and Ranking: Evaluating the binding affinity and ranking the potential inhibitors. tandfonline.com

ADMET Analysis: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to filter for drug-like candidates. nih.gov

This computational approach significantly reduces the time and cost associated with traditional high-throughput screening by narrowing down the number of compounds that need to be synthesized and tested in the laboratory. tandfonline.com While in silico methods are predictive, they provide a valuable starting point for the discovery of novel EPIs and can offer insights into the molecular interactions required for potent inhibition. plos.org

Future Directions and Research Perspectives

Exploration of Undiscovered Bioactivities and Molecular Targets

While 5''-methoxyhydnocarpin-D is primarily recognized for its potent inhibition of the NorA efflux pump in Staphylococcus aureus, its full spectrum of biological activities remains largely unexplored. figshare.comrsc.org Future research should focus on screening this compound against a wider array of molecular targets. For instance, an in-silico study suggested that this compound may have a high binding affinity for the alpha-glucosidase receptor, indicating a potential role in diabetes management. dovepress.com

Investigations could extend to other efflux pumps in both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov Beyond its role as an efflux pump inhibitor (EPI), it is crucial to determine if this compound possesses any intrinsic antimicrobial properties, however weak, or other bioactivities such as anti-inflammatory, antioxidant, or anticancer effects. acs.orgiosrjournals.org Identifying novel molecular targets could be achieved through high-throughput screening of compound libraries and employing techniques like affinity chromatography and mass spectrometry to isolate and identify binding partners. portico.org Understanding the full range of its interactions will provide a more complete picture of its pharmacological potential.

Investigation of Synergistic Interactions with Other Bioactive Compounds

A significant area of interest is the synergistic relationship between this compound and other bioactive compounds, particularly antibiotics. nih.govnih.gov This flavonolignan has been shown to potentiate the activity of berberine (B55584) against resistant Staphylococcus aureus by inhibiting the NorA multidrug resistance pump. nih.govwikipedia.orgnih.gov It also enhances the activity of other NorA substrates like ethidium (B1194527) bromide and certain fluoroquinolones. rsc.orgnih.gov

Future studies should systematically explore its synergistic potential with a broad range of conventional antibiotics against various multidrug-resistant bacterial strains. nih.govfrontiersin.org Investigating its interactions with other natural products is also a promising avenue. nih.gov For example, plants often produce a cocktail of compounds that may act synergistically to fend off pathogens. nih.govresearchgate.net Understanding these complex interactions could lead to the development of potent combination therapies that could overcome antibiotic resistance and potentially reduce the required dosage of individual drugs, thereby minimizing side effects. nih.gov

Table 1: Documented Synergistic Interactions of this compound

Interacting CompoundTarget OrganismObserved Effect
BerberineStaphylococcus aureus (resistant)Potentiates growth inhibition by inhibiting the NorA efflux pump. nih.govresearchgate.net
Norfloxacin (B1679917)Staphylococcus aureusEnhances antibacterial activity. rsc.org
PentamidineStaphylococcus aureusEnhances antibacterial activity. rsc.org
Ethidium BromideStaphylococcus aureusPotentiates action as a NorA substrate. nih.gov

Development of Novel Synthetic Routes and Derivatization Strategies

The total synthesis of regioisomerically pure (±)-5''-methoxyhydnocarpin-D has been successfully achieved. sci-hub.se One reported synthesis started from commercially available vanillin, methyl gallate, and 2',4',6'-trihydroxyacetophenone. sci-hub.se Another approach involved the intramolecular cyclization of tosylates to create the 1,4-benzodioxane (B1196944) structure. rsc.org

Future research should focus on optimizing these synthetic routes to improve yield and efficiency. core.ac.uk Furthermore, the development of derivatization strategies is crucial for structure-activity relationship (SAR) studies. sci-hub.semdpi.com Synthesizing a library of this compound analogs with modifications at various positions will help to identify the key structural features responsible for its efflux pump inhibitory activity. mdpi.com For instance, SAR studies on related flavonolignans have provided insights into the structural requirements for NorA pump inhibition. sci-hub.se This knowledge can guide the rational design of more potent and selective inhibitors. The development of an efficient HPLC method for quantifying hydnocarpin (B1239555) in different formulations will also be beneficial for future research and development. acs.org

Expanding Research into Broader Biological Systems and Pathogen Groups

Current research on this compound has predominantly focused on its effects on Staphylococcus aureus. nih.govresearchgate.net To fully understand its potential, it is imperative to expand investigations into a wider range of biological systems and pathogen groups. This includes testing its efficacy against other Gram-positive bacteria, Gram-negative bacteria, and fungi. csic.esscienceopen.com The outer membrane of Gram-negative bacteria presents a significant barrier to many compounds, so evaluating the ability of this compound and its derivatives to penetrate this layer is a critical step. researchgate.netnih.gov

Beyond microbial pathogens, exploring the effects of this compound on various human cell lines could uncover new therapeutic applications, such as in cancer therapy. acs.org Bioassay-guided separation has already pointed to the cancer cell growth inhibitory potential of related flavonoids. acs.org In vivo studies in animal models are the logical next step to validate the in vitro findings and to assess the compound's pharmacokinetic profile and efficacy in a whole-organism context. iosrjournals.org

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Comprehensive Biological Effects

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the biological effects of this compound. vt.edunih.govworldscholarsreview.org These technologies can provide a global view of the cellular response to the compound, moving beyond a single-target perspective. worldscholarsreview.org

For example, transcriptomics (gene expression profiling) and proteomics (protein profiling) can identify which genes and proteins are up- or down-regulated in bacteria upon exposure to this compound. This could reveal the full extent of its mechanism of action, including any off-target effects or stress responses it induces in the pathogen. celeirointegral.ptnih.gov Metabolomics, the study of small-molecule metabolites, can provide insights into how the compound affects the metabolic pathways of the target organism. vt.edu A multi-omics approach, combining data from these different levels of biological organization, will be instrumental in building a holistic understanding of this compound's bioactivity and in identifying new avenues for its therapeutic application. worldscholarsreview.org

Q & A

Q. What steps ensure reproducibility when sharing this compound research protocols?

  • Methodological Answer : Provide detailed supplemental materials, including instrument calibration records, raw data files, and step-by-step video protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition in repositories like Zenodo or ChEMBL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.